molecular formula C11H8Cl2N2O2 B1682121 3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl- CAS No. 646530-37-2

3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl-

Cat. No. B1682121
M. Wt: 271.1 g/mol
InChI Key: ULPKSWAQDCJLMN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its chemical formula . The exact structure would depend on the arrangement of the atoms and bonds within the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . These could include factors like its melting point, boiling point, solubility, and stability.

Scientific Research Applications

Chemistry and Synthesis

  • Synthesis and Chemoselective Nucleophilic Chemistry : 3-Isoxazolecarboxamide derivatives have been utilized in the synthesis of a range of chemically diverse compounds. A study showcased the preparation of a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, which were further modified to yield 3-(arylsulfonylmethyl)isoxazole-4,5-dicarboxamides. This work highlights the versatility of isoxazole derivatives in chemoselective nucleophilic chemistry (Yu et al., 2009).
  • Synthesis of Isoxazole Derivatives : Research has demonstrated the synthesis of novel isoxazole derivatives, like N-phenyl-5-carboxamidyl isoxazoles, and evaluated their anticancer activity. This indicates the potential of isoxazole derivatives in developing new chemotherapeutic agents (Shaw et al., 2012).

Biological and Pharmacological Applications

  • Insecticidal Activity : Isoxazole derivatives have shown promising results in insecticidal applications. A subset of trisubstituted isoxazoles exhibited significant insecticidal activity, reflecting the potential of these compounds in agricultural applications (Yu et al., 2009).
  • Anticancer Activity : The application in oncology is noteworthy. N-phenyl-5-carboxamidyl isoxazole was found effective against colon cancer cell lines, indicating its potential as a novel chemotherapeutic agent. This compound significantly down-regulated the expression of phosphorylated STAT3 in cancer cells, which is crucial for its anticancer activity (Shaw et al., 2012).

Other Applications

  • Herbicidal Activity : The herbicidal potential of isoxazole derivatives has been explored with compounds exhibiting significant activity against various weeds. This suggests the utility of these derivatives in the development of new herbicides (Hamper et al., 1995).
  • Material Science and Polymer Chemistry : Isoxazole derivatives have been incorporated into polyamides, demonstrating their role in enhancing material properties like thermal stability and solubility. This underscores the relevance of these compounds in material science and polymer chemistry (Bouck & Rasmussen, 1993).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications . This could include investigating its biological activities and potential uses in various fields.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-6-4-10(15-17-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPKSWAQDCJLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589349
Record name N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl-

CAS RN

646530-37-2
Record name N-(2,4-Dichlorophenyl)-5-methyl-3-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646530-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0646530372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ISOXAZOLECARBOXAMIDE, N-(2,4-DICHLOROPHENYL)-5-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL421NQ9XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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